

The Repurposed Angina Drug Perhexiline: A Technical Guide to its Anti-Cancer Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Originally developed as a prophylactic anti-anginal agent, **perhexiline** is gaining significant attention for its potential as a repurposed anti-cancer therapeutic. This technical guide synthesizes the current understanding of **perhexiline**'s anti-neoplastic effects, focusing on its core mechanisms of action, summarizing key quantitative data, and providing detailed experimental methodologies. The evidence presented herein highlights **perhexiline**'s ability to disrupt cancer cell metabolism, induce apoptosis, and overcome drug resistance across a range of malignancies, including colorectal, pancreatic, and glioblastoma.

Core Mechanisms of Action

Perhexiline's anti-cancer activity is primarily attributed to its role as a potent inhibitor of fatty acid oxidation (FAO), a key metabolic pathway that cancer cells exploit to meet their high energy demands. However, emerging research indicates that its efficacy extends beyond this central mechanism, involving CPT-independent pathways that are specific to certain cancer types.

Inhibition of Fatty Acid Oxidation (FAO) via CPT1/2

The canonical mechanism of **perhexiline** involves the inhibition of Carnitine Palmitoyltransferase 1 and 2 (CPT1/2), crucial mitochondrial enzymes responsible for the



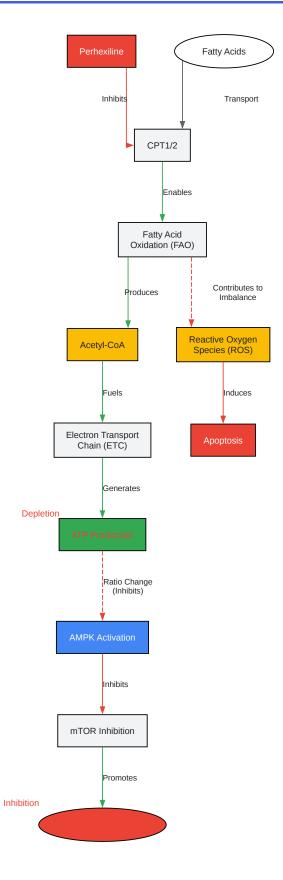




transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation (FAO). By blocking this pathway, **perhexiline** initiates a cascade of events detrimental to cancer cell survival:

- ATP Depletion: Inhibition of FAO leads to a reduction in the production of acetyl-CoA, NADH, and FADH2, which are essential substrates for the electron transport chain and subsequent ATP synthesis. This energy depletion can trigger apoptosis.
- AMPK Activation: The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can inhibit cell proliferation by downregulating the mTOR signaling pathway.
- Increased Oxidative Stress: The disruption of mitochondrial metabolism can lead to an
 accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular
 components and inducing apoptosis.





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Caption: Perhexiline's inhibition of CPT1/2 disrupts FAO, leading to apoptosis.

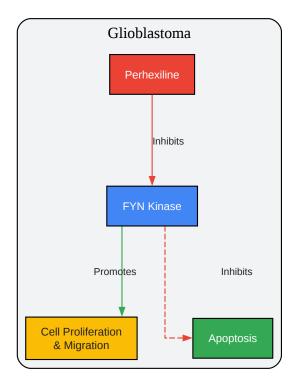


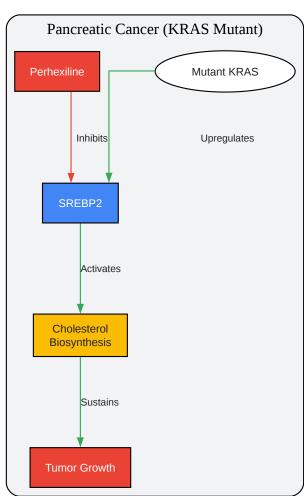
CPT-Independent Mechanisms

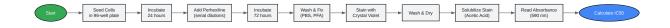
Recent studies have uncovered that **perhexiline**'s anti-cancer effects are not solely dependent on FAO inhibition. These alternative mechanisms appear to be context-dependent, varying with the type of cancer.

- FYN Kinase Inhibition in Glioblastoma: In glioblastoma models, perhexiline has
 demonstrated potent anti-tumor activity independent of FAO inhibition. This effect is
 attributed to the inhibition of FYN, a Src family tyrosine kinase. FYN is implicated in glioma
 cell proliferation and migration, and its inhibition by perhexiline leads to increased redox
 stress and apoptosis.
- Inhibition of Cholesterol Biosynthesis in Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC) models with KRAS mutations, perhexiline's efficacy is linked to the disruption of cholesterol metabolism. Mutant KRAS has been shown to upregulate the cholesterol biosynthesis pathway. Perhexiline counteracts this by inhibiting the sterol regulatory element-binding protein 2 (SREBP2), a key transcriptional regulator of cholesterol synthesis. This leads to the suppression of tumor organoid growth.









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